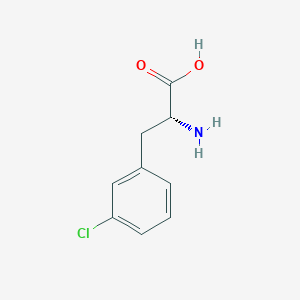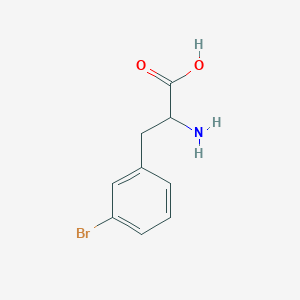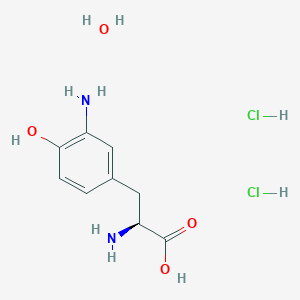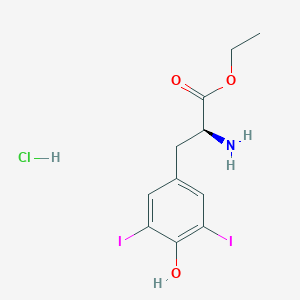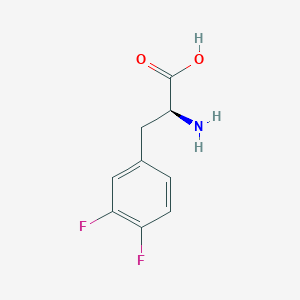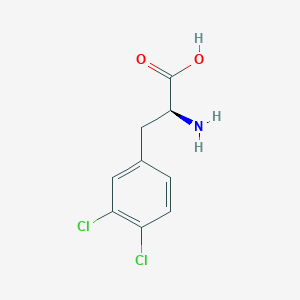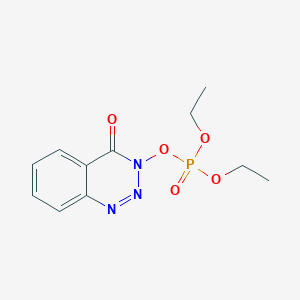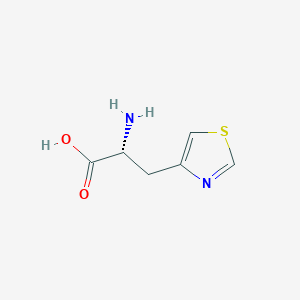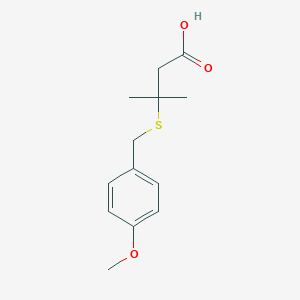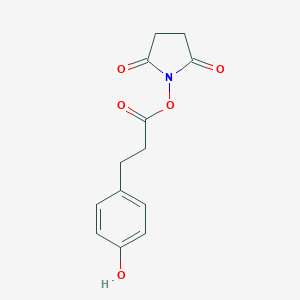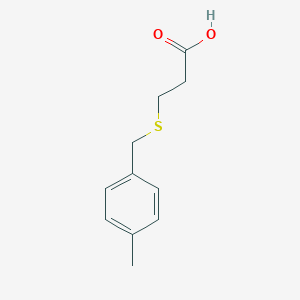
3-(4-Methyl-benzylsulfanyl)-propionic acid
概要
説明
“3-(4-Methyl-benzylsulfanyl)-propionic acid” is an organic compound containing a propionic acid group (-CH2CH2COOH), a methyl-benzyl group (C6H4-CH2-CH3), and a sulfanyl group (-SH). The presence of these functional groups suggests that this compound could participate in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable benzyl derivative with a compound containing the propionic acid and sulfanyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzyl group is likely to contribute to the compound’s aromaticity, while the propionic acid group could make the compound acidic. The sulfanyl group might participate in hydrogen bonding .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The acid group might undergo reactions typical of carboxylic acids, such as esterification or amide formation. The sulfanyl group could be oxidized to a sulfonyl group, and the benzyl group might undergo electrophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility could be affected by the polar carboxylic acid group and the less polar benzyl group. Its melting and boiling points would depend on the strength of the intermolecular forces .
科学的研究の応用
Synthesis of Supramolecular Dendrimers : Methyl esters of 3-(4-hydroxyphenyl)propionic and other related acids were used in the synthesis of up to four generations of three libraries of 3-phenylpropyl dendrons. These dendrons self-assemble into supramolecular dendrimers, demonstrating the generality of the self-assembly concept based on amphiphilic dendrons (Percec et al., 2006).
Catalyst in Synthesis of Antimicrobial Compounds : Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester served as a recyclable catalyst in the synthesis of antimicrobial compounds, showing its potential in pharmaceutical applications (Tayebi et al., 2011).
Starting Material for Heterocyclic Compounds : 3-(4-Phenyl) benzoyl propionic acid was utilized as the starting material for synthesizing various heterocyclic compounds, highlighting its role in organic synthesis (Soliman et al., 2010).
FLAP Inhibitor for Skin Disorders : A derivative, 3-{3-tert-Butylsulfanyl-1-[4-(5-methoxy-pyrimidin-2-yl)-benzyl]-5-(5-methyl-pyridin-2-ylmethoxy)-1H-indol-2-yl}-2,2-dimethyl-propionic acid, was identified as a potential topical agent for treating skin disorders involving leukotriene production (Stock et al., 2010).
Synthesis of Antibacterial and Antifungal Compounds : Derivatives of 3-3-(4-methyl-benzoyl)propionic acid were synthesized and showed significant antifungal and moderate antibacterial activity, indicating their potential in developing new antimicrobial agents (Husain et al., 2006).
Investigation in Metabolic Disorders : In a study related to propionic acidemia and methylmalonic acidemia, derivatives of propionic acid, including 3-Methyladipic, 4-methylpimelic, and 4-methylsuberic acids, were identified in human physiological fluids, contributing to the understanding of these metabolic disorders (Jakobs et al., 1984).
Effects on Thermal Behavior of Nitrocellulose : 3-Dodecylsulfanyl-propionic acid and its derivatives were studied for their effects on the degradation of nitrocellulose, demonstrating their potential application in the field of propellants and explosives (Katoh et al., 2007).
Recovery in Fermentation Processes : The compound has been studied in the context of recovering propionic acid from fermentation broth, demonstrating its significance in biotechnological applications (Keshav et al., 2009).
作用機序
- One possibility is that it undergoes Suzuki–Miyaura coupling , a transition metal-catalyzed carbon–carbon bond-forming reaction. In this process:
- The compound could also participate in other reactions, such as benzylic oxidations or reductions .
Mode of Action
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-9-2-4-10(5-3-9)8-14-7-6-11(12)13/h2-5H,6-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGBHTAZBLVTJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400759 | |
| Record name | 3-(4-METHYL-BENZYLSULFANYL)-PROPIONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methyl-benzylsulfanyl)-propionic acid | |
CAS RN |
78981-22-3 | |
| Record name | 3-(4-METHYL-BENZYLSULFANYL)-PROPIONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


